molecular formula C26H27N3O3 B1419600 (Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide CAS No. 1015856-07-1

(Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide

Cat. No. B1419600
M. Wt: 429.5 g/mol
InChI Key: IKTTUAJELQKCBF-NKFKGCMQSA-N
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Description

(Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide is a useful research compound. Its molecular formula is C26H27N3O3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoporosis Prevention and Treatment

Research on a related compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, identified it as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound demonstrated significant efficacy in in vivo models of bone turnover, indicating its potential for clinical development in the prevention and treatment of osteoporosis Hutchinson et al., 2003.

Bactericidal Activity

A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated prospective bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potent bactericidal effects of these compounds, which could serve as a foundation for developing new antibacterial agents Zadrazilova et al., 2015.

Tocolytic Activity

The synthesis and characterization of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide revealed its significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle. This suggests its potential application in tocolysis, particularly for delaying premature labor Lucky & Omonkhelin, 2009.

Neuroleptic Activity

Research on benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines has shown promising neuroleptic properties. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly potent in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting its utility in treating psychosis Iwanami et al., 1981.

properties

IUPAC Name

N-[(Z)-1-(6-methoxypyridin-3-yl)-3-oxo-3-(4-phenylbutylamino)prop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-32-24-16-15-21(19-28-24)18-23(29-25(30)22-13-6-3-7-14-22)26(31)27-17-9-8-12-20-10-4-2-5-11-20/h2-7,10-11,13-16,18-19H,8-9,12,17H2,1H3,(H,27,31)(H,29,30)/b23-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTTUAJELQKCBF-NKFKGCMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C=C(C(=O)NCCCCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)/C=C(/C(=O)NCCCCC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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